1'-(4-chlorophenyl)-8-nitro-2',4',6'-trioxo-1',2,3,3',4,4',4a,6'-octahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of pyrimidine derivatives, which play a crucial role in drug discovery and have diverse biological activities. Pyrimidines serve as building blocks for various natural compounds, including vitamins, liposaccharides, and antibiotics. Our compound of interest features an intriguing spiro-fused pyrimidine structure, making it an exciting subject for exploration .
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. While I don’t have specific details on this exact compound, I can provide a general outline of the synthetic approach:
-
Construction of the Pyrimidine Core:
- Start with a suitable precursor (e.g., a substituted quinoline or pyridine).
- Introduce the necessary functional groups (chloro, nitro, carbonyl) through appropriate reactions.
- Cyclize the intermediate to form the pyrimidine ring system.
-
Spiro-Fusion:
- Introduce the spiro-fused quinoline moiety by reacting the pyrimidine core with a quinoline derivative.
Industrial Production:
Chemical Reactions Analysis
Reactions:
Oxidation and Reduction:
Major Products:
The major products would depend on the specific reaction conditions and regioselectivity. Isolation and characterization of intermediates would be essential to identify the exact products.
Scientific Research Applications
This compound’s applications span various fields:
Mechanism of Action
The precise mechanism remains speculative without experimental data. understanding its interactions with cellular targets (e.g., enzymes, receptors) and pathways would be crucial.
Properties
Molecular Formula |
C23H20ClN5O6 |
---|---|
Molecular Weight |
497.9 g/mol |
IUPAC Name |
1'-(4-chlorophenyl)-8-nitro-2',4',6'-trioxospiro[1,2,3,4,4a,6-hexahydrobenzo[f]quinolizine-5,5'-1,3-diazinane]-3-carboxamide |
InChI |
InChI=1S/C23H20ClN5O6/c24-14-1-3-15(4-2-14)28-21(32)23(20(31)26-22(28)33)11-13-9-16(29(34)35)5-6-17(13)27-8-7-12(19(25)30)10-18(23)27/h1-6,9,12,18H,7-8,10-11H2,(H2,25,30)(H,26,31,33) |
InChI Key |
KVVYMIKSWPHUSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CC1C(=O)N)C3(CC4=C2C=CC(=C4)[N+](=O)[O-])C(=O)NC(=O)N(C3=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.